Stereochemical Identity: D-Enantiomer vs. L-Enantiomer
The D-configuration of the serine α-carbon is critical for applications requiring a specific stereochemical outcome, such as the synthesis of D-peptides or peptide mimetics with enhanced proteolytic stability. The target compound, N-Fmoc-O-propyl-D-serine, is explicitly specified as the D-enantiomer (CAS: 2349477-13-8), while the L-enantiomer, N-Fmoc-O-propyl-L-serine, has a different CAS number (2255321-09-4) and exhibits opposite optical rotation . Substitution of one enantiomer for the other will invert the stereochemistry of the residue in the final peptide, potentially abolishing or drastically altering biological activity .
| Evidence Dimension | Stereochemical Configuration and Identity |
|---|---|
| Target Compound Data | D-Enantiomer, CAS: 2349477-13-8, [α]D20 not specified but inferred positive or negative opposite to L-form. |
| Comparator Or Baseline | L-Enantiomer, CAS: 2255321-09-4, [α]D20 = -32.5° (c = 1, DMF) for Fmoc-L-Ser(Propargyl)-OH; specific rotation for N-Fmoc-O-propyl-L-serine is not publicly reported but would be opposite in sign. |
| Quantified Difference | Opposite stereochemical configuration; distinct CAS numbers. |
| Conditions | Chiral identity confirmed by CAS registry and stereochemical descriptor (D- vs. L-). |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for maintaining the biological activity and three-dimensional structure of the synthesized peptide.
